5-Fluoro-4-methyl-6-[4-(2-phenylethanesulfonyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-Fluoro-4-methyl-6-[4-(2-phenylethanesulfonyl)piperazin-1-yl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a fluorine atom, a methyl group, and a piperazine ring substituted with a phenylethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-6-[4-(2-phenylethanesulfonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrimidine core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors such as 2,4-dichloro-5-fluoropyrimidine and 4-methylpyrimidine.
Introduction of the piperazine ring: The piperazine ring is introduced via a nucleophilic substitution reaction using 1-(2-phenylethanesulfonyl)piperazine.
Final assembly: The final compound is obtained by coupling the pyrimidine core with the piperazine derivative under suitable reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-6-[4-(2-phenylethanesulfonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine or methyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in solvents like DMF or dichloromethane (DCM).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrimidine derivatives with new functional groups.
Scientific Research Applications
5-Fluoro-4-methyl-6-[4-(2-phenylethanesulfonyl)piperazin-1-yl]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its interaction with biological targets such as receptors and enzymes.
Drug Development: The compound serves as a lead compound for the development of new therapeutic agents with improved efficacy and reduced toxicity.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-6-[4-(2-phenylethanesulfonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazoles
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
Uniqueness
5-Fluoro-4-methyl-6-[4-(2-phenylethanesulfonyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethanesulfonyl group on the piperazine ring enhances its interaction with biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
5-fluoro-4-methyl-6-[4-(2-phenylethylsulfonyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2S/c1-14-16(18)17(20-13-19-14)21-8-10-22(11-9-21)25(23,24)12-7-15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTRBVBPGNHFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)S(=O)(=O)CCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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